REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH:11]C(=O)OC(C)(C)C)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl>CO.C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH2:11])[CH2:9][CH2:10]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
stirred for 17 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with Et2O
|
Type
|
WASH
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Details
|
the combined organic layers were washed with H2O and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The title compound 613 mg (85%) was used without further purification
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |